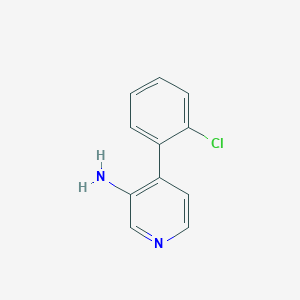

4-(2-Chlorophenyl)pyridin-3-amine

Descripción general

Descripción

4-(2-Chlorophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H9ClN2 It consists of a pyridine ring substituted with a 2-chlorophenyl group at the 4-position and an amine group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2-chlorophenyl with a halogenated pyridine derivative under basic conditions . The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chlorophenyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives with different substituents.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a pyridine ring substituted with a chlorophenyl group at the fourth position and an amino group at the third position. Its chemical structure contributes to its diverse biological activities, making it a compound of interest in drug discovery and development.

Anticancer Properties

4-(2-Chlorophenyl)pyridin-3-amine has been studied for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45–97 |

| HCT-116 | 6–99 |

| HepG-2 | 48–90 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and proliferation.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Studies have reported its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways, positioning it as a potential candidate for treating infectious diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This effect is attributed to the inhibition of NF-kB signaling pathways, indicating its potential use in treating inflammatory conditions.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Anticancer Therapy : As a lead compound for developing targeted cancer therapies.

- Antimicrobial Agents : For treating bacterial and fungal infections.

- Anti-inflammatory Drugs : In managing chronic inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 4-(2-Chlorophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects . The exact molecular targets and pathways would vary based on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Bromophenyl)pyridin-3-amine: Similar structure with a bromine atom instead of chlorine.

4-(2-Fluorophenyl)pyridin-3-amine: Similar structure with a fluorine atom instead of chlorine.

4-(2-Methylphenyl)pyridin-3-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

4-(2-Chlorophenyl)pyridin-3-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic aromatic substitution, and can also affect the compound’s lipophilicity and ability to cross biological membranes .

Actividad Biológica

4-(2-Chlorophenyl)pyridin-3-amine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClN. The compound features a pyridine ring substituted with a 2-chlorophenyl group at the 4-position and an amine group at the 3-position. The presence of the chlorine atom is crucial as it influences the compound's reactivity and biological activity, potentially enhancing its lipophilicity and ability to penetrate biological membranes.

Synthesis

The synthesis of this compound can be achieved through several methods, with one common approach being the Suzuki-Miyaura cross-coupling reaction . This method typically involves using a palladium catalyst to couple a boronic acid derivative of 2-chlorophenyl with a halogenated pyridine derivative under basic conditions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. For instance, derivatives of similar compounds have been shown to inhibit kinases involved in oncogenic pathways, such as AKT2/PKBβ. In studies involving glioblastoma cell lines, certain derivatives demonstrated potent inhibitory effects on cell growth while exhibiting low cytotoxicity against non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Kinase | EC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound 4j | AKT2/PKBβ | Low micromolar | Glioblastoma (U87MG) |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit various microbial strains, although specific data on its efficacy against particular pathogens remains limited. The mechanism may involve interference with microbial metabolic pathways or direct interaction with microbial enzymes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Target Binding : It could bind to molecular targets such as receptors or kinases, modulating their activity and leading to therapeutic effects.

- Chemical Reactivity : The chlorine atom's presence allows for nucleophilic aromatic substitution reactions, which can further modify the compound's biological interactions.

Case Studies

- Inhibition of Glioblastoma Growth : A study demonstrated that a related compound inhibited neurosphere formation in primary patient-derived glioma stem cells. This suggests potential for developing targeted therapies based on the structural characteristics of this compound .

- Antimicrobial Efficacy : Although specific case studies on this compound are scarce, related compounds have shown effectiveness against resistant strains of bacteria and fungi, indicating a promising avenue for further research into its antimicrobial potential .

Propiedades

IUPAC Name |

4-(2-chlorophenyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-5-6-14-7-11(9)13/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTQBRVTILGOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NC=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.